Cas no 32990-47-9 (4-Methyl-thiophene-2-carbonyl chloride)
4-Methyl-thiophene-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarbonylchloride, 4-methyl-
- 4-METHYL-THIOPHENE-2-CARBONYL CHLORIDE
- 4-Methylthiophene-2-Carbonyl Chloride
- 4-METHYLTHIOPHENE-2-YLCARBONYL CHLORIDE
- 2-(Chlorocarbonyl)-4-methylthiophene
- 4-methyl-2-thiophenecarbonyl chloride
- 4-methyl-thiophene-2-carboxylic acid chloride
- 32990-47-9
- A821550
- J-018959
- FT-0694730
- AKOS006342684
- SCHEMBL1786459
- DTXSID60383745
- AS-5971
- 4-Methylthiophene-2-carbonyl chloride, 97%
- MFCD02258421
- LUEKBBMZPLXIQR-UHFFFAOYSA-N
- F2158-1127
- 4-METHYLTHIOPHENE-2-CARBONYLCHLORIDE
- DB-026258
- 4-Methyl-thiophene-2-carbonyl chloride
-
- MDL: MFCD02258421
- Inchi: 1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3
- InChI Key: LUEKBBMZPLXIQR-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(C)=CS1)=O
Computed Properties
- Exact Mass: 159.97500
- Monoisotopic Mass: 159.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.2873 g/mL at 25 °C(lit.)
- Boiling Point: 60°C/10mm
- Flash Point: >230 °F
- Refractive Index: n20/D 1.581(lit.)
- PSA: 45.31000
- LogP: 2.43550
4-Methyl-thiophene-2-carbonyl chloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R34
4-Methyl-thiophene-2-carbonyl chloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-thiophene-2-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR14492-5g |
4-Methylthiophene-2-carbonyl chloride |
32990-47-9 | 5g |
£125.00 | 2024-05-25 | ||
| Apollo Scientific | OR14492-25g |
4-Methylthiophene-2-carbonyl chloride |
32990-47-9 | 25g |
£495.00 | 2024-05-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 652040-5G |
4-Methyl-thiophene-2-carbonyl chloride |
32990-47-9 | 5g |
¥1124.63 | 2023-12-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 652040-25G |
4-Methyl-thiophene-2-carbonyl chloride |
32990-47-9 | 25g |
¥4177.2 | 2023-12-01 | ||
| Matrix Scientific | 130017-1g |
4-Methyl-thiophene-2-carbonyl chloride, 95%+ |
32990-47-9 | 95% | 1g |
$595.00 | 2023-09-05 | |
| Fluorochem | 023895-1g |
4-Methyl-thiophene-2-carbonyl chloride |
32990-47-9 | 95% | 1g |
£113.00 | 2022-03-01 | |
| abcr | AB235327-1 g |
4-Methylthiophene-2-ylcarbonyl chloride |
32990-47-9 | 1g |
€212.00 | 2023-04-27 | ||
| TRC | M726028-10mg |
4-Methyl-thiophene-2-carbonyl chloride |
32990-47-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M726028-50mg |
4-Methyl-thiophene-2-carbonyl chloride |
32990-47-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M726028-100mg |
4-Methyl-thiophene-2-carbonyl chloride |
32990-47-9 | 100mg |
$ 115.00 | 2022-06-03 |
4-Methyl-thiophene-2-carbonyl chloride Suppliers
4-Methyl-thiophene-2-carbonyl chloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-Methyl-thiophene-2-carbonyl chloride
Introduction to 4-Methyl-thiophene-2-carbonyl chloride (CAS No. 32990-47-9)
4-Methyl-thiophene-2-carbonyl chloride, with the chemical formula C₆H₅ClOS, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound belongs to the class of thiophene derivatives, which are known for their broad spectrum of biological activities. The presence of a carbonyl chloride group enhances its reactivity, making it a valuable building block for the synthesis of more complex molecules.
The CAS No. 32990-47-9 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a thiophene ring substituted with a methyl group at the 4-position and a carbonyl chloride group at the 2-position. This arrangement imparts specific electronic and steric properties that are exploited in various synthetic pathways.
In recent years, 4-Methyl-thiophene-2-carbonyl chloride has garnered significant attention due to its role in the development of novel therapeutic agents. The thiophene core is a common motif in bioactive molecules, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. Researchers have leveraged this compound to design derivatives with enhanced pharmacological profiles.
One of the most notable applications of 4-Methyl-thiophene-2-carbonyl chloride is in the synthesis of heterocyclic compounds. These derivatives often serve as key intermediates in the preparation of drugs targeting various diseases. For instance, studies have shown that thiophene-based molecules can interact with biological targets in ways that traditional non-heterocyclic compounds cannot, leading to more effective treatments.
The reactivity of the carbonyl chloride group allows for facile introduction into other molecular frameworks through nucleophilic addition reactions. This property makes 4-Methyl-thiophene-2-carbonyl chloride particularly useful in constructing complex structures with precise functionalization. Researchers have utilized this compound to develop new scaffolds for drug discovery, demonstrating its importance in medicinal chemistry.
Recent advancements in synthetic methodologies have further highlighted the utility of 4-Methyl-thiophene-2-carbonyl chloride. Techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production of thiophene derivatives. These innovations have not only improved yield but also reduced environmental impact, aligning with the growing emphasis on sustainable chemistry.
The pharmaceutical industry has been particularly interested in thiophene-based compounds due to their potential therapeutic benefits. For example, derivatives of 4-Methyl-thiophene-2-carbonyl chloride have been investigated for their antimicrobial properties. The structural features of these molecules allow them to disrupt bacterial cell membranes or inhibit essential metabolic pathways, offering new avenues for combating resistant strains.
Moreover, agrochemical applications have also emerged as a significant area of interest. Thiophene derivatives can be incorporated into pesticides and herbicides, providing effective solutions for crop protection while minimizing ecological harm. The versatility of 4-Methyl-thiophene-2-carbonyl chloride makes it a valuable asset in developing such environmentally friendly products.
In conclusion, 4-Methyl-thiophene-2-carbonyl chloride (CAS No. 32990-47-9) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers alike. As scientific understanding progresses, the potential uses for this compound are likely to expand, further solidifying its importance in modern chemistry.
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